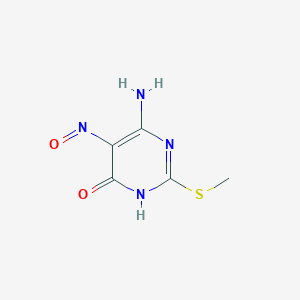

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, a compound similar to 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, include a melting point of >360°C, a predicted boiling point of 271.6±50.0 °C, and a predicted density of 2.19±0.1 g/cm3 .Applications De Recherche Scientifique

Tautomerism and Molecular Interactions

The tautomeric equilibria of purine and pyrimidine bases, including compounds like 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, are crucial in understanding molecular interactions, particularly in changing environments. This understanding is significant in the study of nucleic acid bases, their interactions with their environment, and their biological implications, such as the potential for spontaneous mutation through base pairing variations (Person et al., 1989).

Anti-Inflammatory Activity

Substituted tetrahydropyrimidine derivatives, a class to which 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine belongs, have been observed to exhibit significant in vitro anti-inflammatory activity. The potential of these compounds as anti-inflammatory agents is underscored by their interaction with key biological pathways and molecules, meriting further investigation to fully elucidate their mechanism of action and potential therapeutic applications (Gondkar et al., 2013).

Pharmacological Properties of Conjugates

The synthesis and pharmacological properties of polyfunctional "hybrid" compounds, which include fragments of nitroxyl radicals in their molecular structure, represent a rapidly developing area in medicinal chemistry. The incorporation of nitroxyl radicals into molecules like 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine can lead to enhanced biological activity, modified biological effects, reduced toxicity, or increased selective cytotoxicity. These properties highlight the potential of such compounds in the treatment and prevention of severe diseases, as well as their use in drug delivery systems (Grigor’ev et al., 2014).

Synthesis and Structure-Activity Relationships

Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, including 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, have been extensively studied. These compounds display a range of pharmacological effects and are subject to numerous synthesis methods. Understanding their SARs is critical for developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity. This highlights the importance of ongoing research in the field to harness the full potential of these compounds (Rashid et al., 2021).

Safety and Hazards

The safety and hazards of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, a compound similar to 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, include skin and eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

The primary target of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is the mitogen and stress-activated protein kinase-1 (MSK-1) . MSK-1 plays a crucial role in cellular processes such as inflammation, cell growth, and differentiation .

Mode of Action

It is known to be important in developing novel potential inhibitors of msk-1 . By inhibiting MSK-1, it can potentially regulate the cellular processes that this kinase is involved in.

Biochemical Pathways

The biochemical pathways affected by 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine are likely related to the functions of MSK-1. These could include pathways involved in inflammation, cell growth, and differentiation . The downstream effects of these pathways could potentially be altered by the action of this compound.

Result of Action

The molecular and cellular effects of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine’s action would be expected to be related to its inhibition of MSK-1. This could potentially result in changes in cellular processes such as inflammation, cell growth, and differentiation .

Propriétés

IUPAC Name |

4-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAYRHLZQHITSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278696 | |

| Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine | |

CAS RN |

43005-49-8 | |

| Record name | NSC9304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

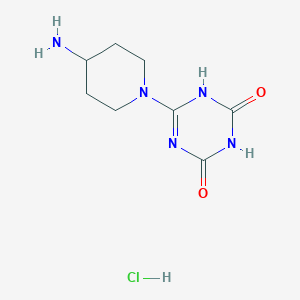

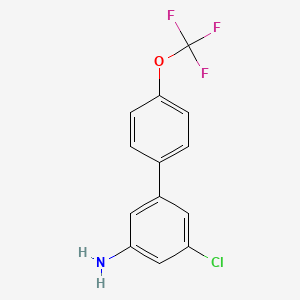

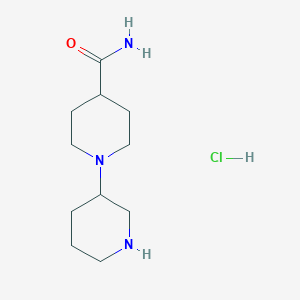

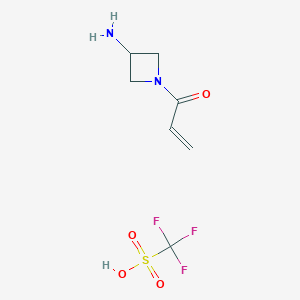

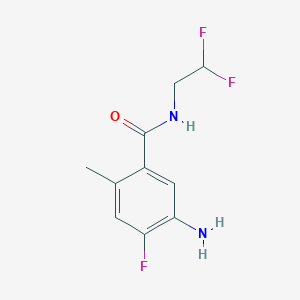

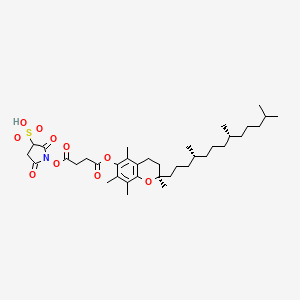

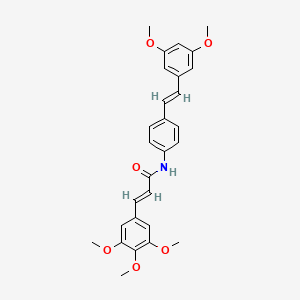

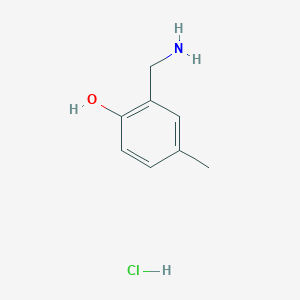

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)

![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)

methyl-lambda6-sulfanone](/img/structure/B1384073.png)